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Compound of Interest

Compound Name: (R)-Ru(OAc)2(SEGPHOS)

CAS No.: 944450-48-0

Cat. No.: B2384611

Get Quote

Executive Summary
The (R)-Ru(OAc)₂(SEGPHOS) complex represents a benchmark in the evolution of

atropisomeric diphosphine ligands for asymmetric catalysis. Developed by Takasago

International Corporation, the SEGPHOS ligand ((R)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-

benzodioxole) was engineered to overcome the structural limitations of its predecessor, BINAP.

[1][2]

While BINAP possesses a flexible binaphthyl backbone, SEGPHOS features a narrower bi-1,3-

benzodioxole core.[3][4] This structural modification reduces the dihedral angle between the

aromatic faces, forcing the

-phenyl substituents into a more rigid, sterically demanding conformation.[3] For drug
development professionals, this translates to higher enantioselectivity (often >99% ee) in the
asymmetric hydrogenation of functionalized ketones and olefins, particularly for substrates
where BINAP provides suboptimal discrimination.

This guide details the crystal structure analysis, synthesis, and mechanistic grounding of the

(R)-Ru(OAc)₂(SEGPHOS) complex.
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Molecular Architecture: SEGPHOS vs. BINAP[2][3]
[4]
The superior performance of SEGPHOS is rooted in its crystallographic parameters. The

critical distinction lies in the dihedral angle (

) of the biaryl backbone and its influence on the "chiral pocket" formed around the Ruthenium
center.

Comparative Structural Metrics[3][5]
The following table summarizes the key geometric differences derived from X-ray diffraction

studies of Ruthenium(II) complexes.

Feature
(R)-BINAP
Backbone

(R)-SEGPHOS
Backbone

Structural
Consequence

Core Structure 1,1'-Binaphthyl
4,4'-Bi-1,3-

benzodioxole

SEGPHOS is

electronically richer

and more rigid.[1]

Dihedral Angle (

)
~75° - 90° ~65°

A narrower

tightens the ligand

bite.

Bite Angle (P-Ru-P) ~90° - 92° ~92° - 94°

The narrower

backbone

paradoxically supports

a wider bite, pushing

Ph rings deeper into

the coordination

sphere.

Quadrant Blocking Moderate Severe

Enhanced steric

obstruction of the

"disfavored" diagonal

quadrants.
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The "Seagull" Effect
Takasago researchers analogize BINAP to a "butterfly" (wings open) and SEGPHOS to a

"seagull" (wings angled higher during flight). Crystallographically, this means the benzodioxole

rings in SEGPHOS are constrained to a narrower angle relative to each other. This constraint

forces the equatorial phenyl rings on the phosphorus atoms to protrude further into the reaction

coordinate, creating a "tighter" chiral pocket that destabilizes the transition state for the minor

enantiomer.

Crystallographic Characterization
Coordination Geometry
The (R)-Ru(OAc)₂(SEGPHOS) complex crystallizes in a distorted octahedral geometry.

Equatorial Plane: Occupied by the two phosphorus atoms of the SEGPHOS ligand and the

oxygen atoms of the acetate ligands.

Axial Positions: Often occupied by bridging oxygens (in dimeric forms) or solvent molecules

depending on the crystallization method.

Acetate Binding: The acetate ligands typically exhibit a

-coordination (bidentate) mode in the solid state, with Ru-O bond lengths averaging 2.17 –
2.20 Å.

Mechanism of Enantioselectivity (Quadrant Model)
The crystal structure validates the standard "Quadrant Model" for

-symmetric ligands.

Geometry: The P-Ru-P plane divides the space into four quadrants.

Sterics: The "edge-face" arrangement of the phenyl rings (induced by the SEGPHOS

backbone) blocks two diagonal quadrants (Q2 and Q4) while leaving Q1 and Q3 open.

Substrate Approach: The substrate (e.g., a
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-keto ester) coordinates to Ru via the carbonyl oxygen. To minimize steric clash with the
protruding phenyl rings of SEGPHOS, the substrate must align its bulky groups into the
"open" quadrants, dictating the face selectivity of the hydride transfer.

Experimental Protocols
Synthesis of (R)-Ru(OAc)₂(SEGPHOS)
Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using

Schlenk techniques.

Reagents:

(Precursor)[5][6]

(R)-SEGPHOS Ligand[2][3][7][8][9]

Acetic Acid / Sodium Acetate

Solvents: Acetone, Hexane, Degassed Methanol

Protocol:

Ligand Exchange: Charge a dried Schlenk flask with

(1.0 eq) and (R)-SEGPHOS (1.05 eq). Add degassed acetone.

Reflux: Heat the mixture to reflux for 2 hours to displace the COD and methylallyl ligands,

forming the solvent-stabilized

species.

Anion Exchange: Add a solution of acetic acid (2.2 eq) or sodium acetate in methanol. Stir at

room temperature for 4 hours.

Precipitation: Concentrate the solution under vacuum. Add hexane dropwise to induce

precipitation of the orange-brown solid.

Filtration: Filter the solid under argon, wash with cold hexane, and dry in vacuo.
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Crystallization for XRD
To obtain single crystals suitable for X-ray diffraction:

Dissolve 20 mg of the isolated complex in a minimum amount of THF or Dichloromethane.

Layer the solution carefully with n-Hexane or Pentane (antisolvent) in a narrow crystallization

tube (1:3 ratio).

Allow to stand undisturbed at 4°C for 3-5 days.

Observation: Look for orange prismatic crystals forming at the interface.

Visualization & Workflows
Structure Solution Workflow
The following diagram outlines the logical progression from synthesis to refined crystal

structure.
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(CheckCIF)
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 Fix Alerts 

Click to download full resolution via product page

Caption: Workflow for the isolation and crystallographic determination of the Ru-SEGPHOS

complex.

Mechanistic Pathway: Asymmetric Hydrogenation
This diagram illustrates how the structural features of the catalyst dictate the reaction pathway.
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Stereodetermining Step

Ru(OAc)2(SEGPHOS)
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Transition State
(Quadrant Blocking)

 Hydride Transfer 

Product Release
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 Reductive Elimination 

 Regeneration 
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Caption: Catalytic cycle of Ru-SEGPHOS asymmetric hydrogenation showing the critical

stereodetermining step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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